molecular formula C23H16N4O2S B2677042 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one CAS No. 1291838-25-9

4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B2677042
CAS No.: 1291838-25-9
M. Wt: 412.47
InChI Key: VLIZYZQYDBCYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methylthio Group:

    Construction of the Phthalazinone Core: The phthalazinone core is usually synthesized via cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has shown potential as an anti-inflammatory agent. It is being investigated for its ability to inhibit key enzymes and pathways involved in inflammation.

Medicine

In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are being tested for their efficacy and safety in various applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory process. Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one: shares structural similarities with other phthalazinone derivatives and oxadiazole-containing compounds.

    Phthalazinone Derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

    Oxadiazole Derivatives: Widely studied for their antimicrobial and anticancer activities.

Uniqueness

What sets this compound apart is its combined structural features, which confer unique pharmacological properties. The presence of both the oxadiazole and phthalazinone moieties in a single molecule enhances its biological activity and specificity.

This compound’s unique structure and multifaceted applications make it a valuable subject of ongoing research in various scientific fields.

Properties

IUPAC Name

4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c1-30-17-13-11-15(12-14-17)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZYZQYDBCYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.